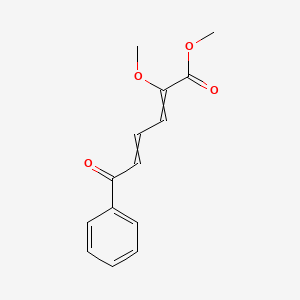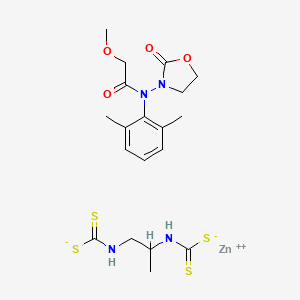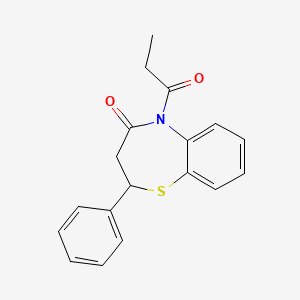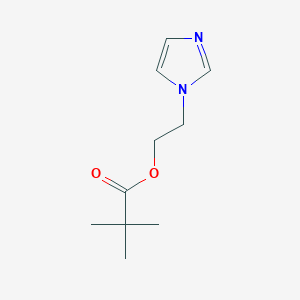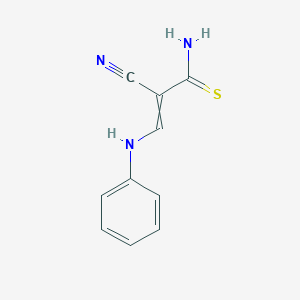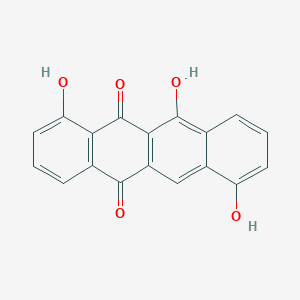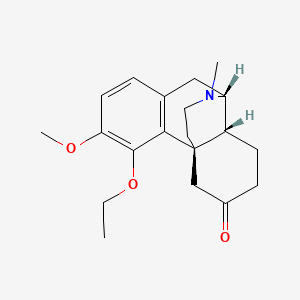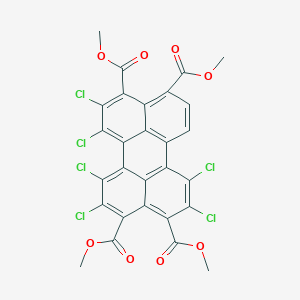
Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate is a complex organic compound belonging to the perylene tetracarboxylate family. This compound is characterized by its unique structure, which includes multiple chlorine and methyl groups attached to a perylene core. It is known for its stability and distinctive optical properties, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate typically involves the chlorination of perylene tetracarboxylate derivatives. The process begins with the preparation of 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic tetra-n-butylester as a precursor. This precursor undergoes further chlorination and methylation reactions under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound involves large-scale chlorination and methylation processes, often utilizing advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield .
化学反应分析
Types of Reactions: Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different perylene derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Chlorine atoms can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various perylene derivatives with altered optical and electronic properties .
科学研究应用
Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic compounds.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and photodynamic therapy.
Industry: Utilized in the production of organic semiconductors and photovoltaic devices
作用机制
The mechanism of action of Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate involves its interaction with molecular targets through its unique electronic structure. The compound’s multiple chlorine and methyl groups influence its reactivity and interaction with other molecules. It can participate in electron transfer processes, making it valuable in applications such as organic electronics and photodynamic therapy .
相似化合物的比较
- 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic tetra-n-butylester
- 1,6,7,12-tetrachloroperylene-3,4,9,10-tetracarboxylic monoimide monoanhydride
- 1,6,7,12-tetraphenoxy-bay-functionalized perylene bisimides
Comparison: Tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate stands out due to its enhanced stability and unique optical properties compared to other perylene derivatives. Its multiple chlorine and methyl groups provide distinct electronic characteristics, making it more suitable for specific applications in organic electronics and photodynamic therapy .
属性
CAS 编号 |
97905-31-2 |
|---|---|
分子式 |
C28H14Cl6O8 |
分子量 |
691.1 g/mol |
IUPAC 名称 |
tetramethyl 1,2,5,6,7,8-hexachloroperylene-3,4,9,10-tetracarboxylate |
InChI |
InChI=1S/C28H14Cl6O8/c1-39-25(35)8-6-5-7-9-10(8)16(26(36)40-2)22(32)20(30)14(9)15-12-11(7)19(29)23(33)17(27(37)41-3)13(12)18(28(38)42-4)24(34)21(15)31/h5-6H,1-4H3 |
InChI 键 |
FWWOWDUNMBXBQJ-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C2C3=C(C=C1)C4=C5C(=C(C(=C(C5=C(C(=C4Cl)Cl)C(=O)OC)C(=O)OC)Cl)Cl)C3=C(C(=C2C(=O)OC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


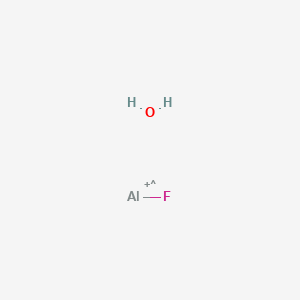
![[4-(2-Methoxypropan-2-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B14339651.png)
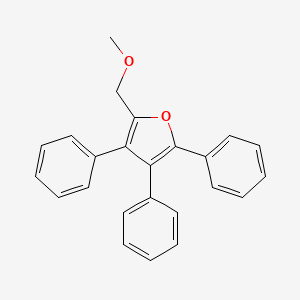
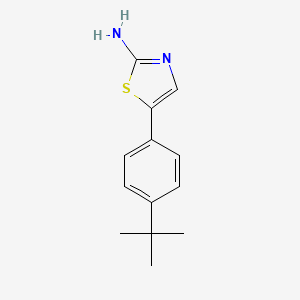
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
![1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene](/img/structure/B14339676.png)
